![molecular formula C20H20FN7O B2787243 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396813-74-3](/img/structure/B2787243.png)
1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea, also known as FPPU, is a synthetic compound that has shown potential in scientific research.
Mechanism of Action
1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea exerts its effects by inhibiting the activity of several enzymes and receptors, including protein kinase B (Akt), glycogen synthase kinase-3β (GSK-3β), and dopamine D3 receptors. These targets are involved in various cellular processes, including cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. In addition, 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea in lab experiments is its specificity for certain targets, which allows for the precise modulation of cellular processes. However, 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea may have off-target effects that could complicate the interpretation of experimental results. In addition, the synthesis of 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea can be time-consuming and costly.
Future Directions
There are several future directions for the study of 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea. One area of interest is the development of more efficient and cost-effective synthesis methods. In addition, further research is needed to fully understand the mechanism of action of 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea and its potential therapeutic applications. Finally, the use of 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea in combination with other drugs or therapies should be explored to determine its synergistic effects.
Synthesis Methods
1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea can be synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-5-carbaldehyde to form an intermediate. This intermediate is then reacted with urea to form 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea has been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O/c21-16-5-1-2-6-17(16)26-20(29)25-15-13-23-19(24-14-15)28-11-9-27(10-12-28)18-7-3-4-8-22-18/h1-8,13-14H,9-12H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKSPHCOGNRJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea |
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